4-(2-Bromo-2-propenyl)benzoic acid
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Overview
Description
4-(2-Bromo-2-propenyl)benzoic acid is an organic compound with the molecular formula C10H9BrO2 This compound features a benzoic acid moiety substituted with a 2-bromo-2-propenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Bromo-2-propenyl)benzoic acid typically involves the bromination of a suitable precursor. One common method is the electrophilic aromatic substitution reaction, where a benzoic acid derivative is treated with bromine in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction proceeds through the formation of a benzenonium intermediate, followed by deprotonation to yield the brominated product .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure efficient and controlled reaction conditions. The use of automated systems allows for precise control over temperature, pressure, and reagent addition, resulting in high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(2-Bromo-2-propenyl)benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the bromine atom can yield the corresponding benzoic acid derivative without the bromine substituent.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Substitution: Products include azido or thiocyanato derivatives.
Oxidation: Products include carboxylic acids or ketones.
Reduction: Products include de-brominated benzoic acid derivatives.
Scientific Research Applications
4-(2-Bromo-2-propenyl)benzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 4-(2-Bromo-2-propenyl)benzoic acid involves its interaction with molecular targets through its functional groups. The bromine atom can participate in electrophilic reactions, while the carboxylic acid group can form hydrogen bonds and ionic interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-2-fluorobenzoic acid
- 4-Bromo-3-nitrobenzoic acid
- 4-Bromo-2-chlorobenzoic acid
Uniqueness
4-(2-Bromo-2-propenyl)benzoic acid is unique due to the presence of the 2-bromo-2-propenyl group, which imparts distinct reactivity and properties compared to other brominated benzoic acids. This unique structure allows for specific interactions and applications that are not possible with other similar compounds .
Properties
IUPAC Name |
4-(2-bromoprop-2-enyl)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO2/c1-7(11)6-8-2-4-9(5-3-8)10(12)13/h2-5H,1,6H2,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJPJCPKHYSTVQJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CC1=CC=C(C=C1)C(=O)O)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90641269 |
Source
|
Record name | 4-(2-Bromoprop-2-en-1-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90641269 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
732249-63-7 |
Source
|
Record name | 4-(2-Bromoprop-2-en-1-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90641269 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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